Tau Peptide (304-318) Trifluoroacetate is a synthetic peptide derived from the tau protein, specifically focusing on the amino acid sequence from positions 304 to 318. Tau protein is crucial for stabilizing microtubules in neuronal cells, and its aggregation is implicated in neurodegenerative diseases, particularly Alzheimer's disease. The trifluoroacetate salt form is often utilized in research due to its solubility and stability in various experimental conditions.
The tau peptide can be synthesized using solid-phase peptide synthesis techniques, often employing Fmoc (9-fluorenylmethoxycarbonyl) chemistry. This method allows for the sequential addition of amino acids to a resin-bound peptide chain, culminating in the release of the desired peptide in a trifluoroacetate form, which facilitates purification and handling .
Tau Peptide (304-318) Trifluoroacetate is classified as a neuropeptide and falls under the category of amyloidogenic peptides. Its role in tau pathology makes it a significant subject of study within neurobiology and pharmacology, particularly concerning its aggregation properties and potential therapeutic applications.
The synthesis of Tau Peptide (304-318) typically involves:
The molecular structure of Tau Peptide (304-318) can be represented by its amino acid sequence. This segment consists primarily of hydrophilic residues that contribute to its solubility and interaction with other proteins.
Tau Peptide (304-318) undergoes several key reactions:
Kinetic studies often utilize Thioflavin T fluorescence assays to monitor aggregation rates, revealing insights into the mechanisms governing tau fibril formation .
The mechanism by which Tau Peptide (304-318) exerts its effects involves:
Studies have shown that tau fragment aggregation kinetics are concentration-dependent, with higher concentrations leading to faster aggregation rates but saturation effects observed beyond certain thresholds .
Tau Peptide (304-318) Trifluoroacetate has several applications in scientific research:
Tau Peptide (304-318) corresponds to residues 304–318 (GSVQIVYKPVDLSKV) within the microtubule-binding domain (MTBD) of the full-length tau protein. This sequence spans the critical hexapeptide motif VQIVYK (residues 306–311), located in the R3 repeat domain, which is conserved across all six tau isoforms expressed in the human central nervous system [4] [8]. The peptide's position within the MTBD determines its functional role: isoforms containing four microtubule-binding repeats (4R-tau) exhibit higher microtubule affinity compared to three-repeat isoforms (3R-tau) due to the presence of the R2 repeat, which enhances avidity through additional tubulin interaction sites [4] [10]. Tau Peptide (304-318) itself is present in both 3R and 4R isoforms, as the R3 repeat is constitutively expressed [4].
Biophysical studies reveal that this peptide anchors tau to microtubules by binding at the interface between α/β-tubulin heterodimers. The VQIVYK motif inserts into a hydrophobic pocket formed by helix H10 and β-strand S9 of α-tubulin, competitively inhibiting vinblastine binding—a small molecule that disrupts tubulin assembly [1] [6]. This interaction stabilizes protofilament conformation by reducing curvature between tubulin subunits, thereby promoting microtubule polymerization and reducing dynamic instability [1] [6]. NMR spectroscopy demonstrates that residues Lys311 and Tyr310 within this peptide form direct contacts with tubulin, explaining their evolutionary conservation and critical role in microtubule regulation [1].
Table 1: Isoform-Specific Features of Tau Peptide (304-318)
Tau Isoform Type | Presence of R3 Repeat (304-318) | Microtubule Affinity | Structural Context |
---|---|---|---|
4R-tau | Present | High (Kd ~0.2–0.5 µM) | Flanked by R2 and R4 repeats; R2 enhances avidity |
3R-tau | Present | Moderate (Kd ~1–2 µM) | Lacks R2 repeat; reduced multivalency |
Fetal (0N3R) | Present | Low | Only isoform expressed in fetal brain |
Post-translational modifications (PTMs), particularly phosphorylation, profoundly alter Tau Peptide (304-318)'s biophysical properties. Key phosphorylation sites within this sequence include:
Mass spectrometry analyses of Alzheimer's disease (AD) brains reveal elevated phosphorylation at Ser305 (>8-fold increase vs. controls), which induces a conformational shift that exposes the aggregation-prone VQIVYK core [7] [9]. This hexapeptide forms steric zippers via cross-β stacking, with tyrosine (Tyr310) and lysine (Lys311) residues facilitating interdigitation of β-strands [3] [8]. Phosphomimetic mutations (Ser305→Glu) in cell models reduce seeded aggregation by AD-derived tau by 80%, confirming this site's role in strain-specific pathology [9].
Phosphorylation within Tau Peptide (304-318) exhibits compartment-specific patterns. In cerebrospinal fluid (CSF), Thr205/Ser208 phosphorylation is detectable even in non-AD patients, whereas brain-soluble tau shows minimal phosphorylation at these sites. AD CSF samples exhibit hyperphosphorylation at Thr217 and Thr231 within adjacent domains, which correlates with increased detection of phospho-Ser305 in the peptide [7]. This suggests phosphorylation spreads cooperatively across domains to facilitate pathological transformation.
Table 2: Pathogenic Phosphorylation Sites within Tau Peptide (304-318)
Residue | Modifying Kinases | Effect on Microtubule Binding | Aggregation Consequence |
---|---|---|---|
Ser305 | GSK-3β, CDK5 | Decreases affinity by >50% | Exposes VQIVYK motif; promotes β-sheet nucleation |
Tyr310 | Fyn, Src kinases | Disrupts hydrophobic interactions | Stabilizes steric zipper interface |
Ser313 | MAPK, CK1 | Moderate reduction | Facilitates oligomer propagation |
Tau Peptide (304-318) contributes to axonal transport regulation through two interdependent mechanisms:
Pathogenic transformations convert Tau Peptide (304-318) from a stabilizer to a transport disruptor. Hyperphosphorylated or cleaved peptides detach from microtubules and self-assemble into oligomers that physically obstruct motor proteins. In vitro, tau oligomers containing the VQIVYK domain reduce dynein motility by 65% and kinesin run lengths by 72% along microtubules [3] [10]. This obstruction is exacerbated by the peptide's propensity to form viscous hydrogels at physiological concentrations, creating diffusion barriers in axons [8].
Table 3: Structural-Functional Relationships in Tau Peptide (304-318)
Structural Element | Physiological Function | Pathogenic Dysfunction |
---|---|---|
VQIVYK motif (306–311) | Tubulin interface binding; protofilament straightening | β-sheet oligomerization; steric zipper formation |
Lys311/Lys317 | Electrostatic interaction with tubulin C-termini | Altered charge promotes aggregation; reduces motor protein affinity |
Proline-rich flank (304-305, 312–318) | Maintains peptide flexibility | Phosphorylation sites (e.g., Ser305) induce rigid β-arch conformations |
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9